Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate

Description

Chemical Identity and Significance

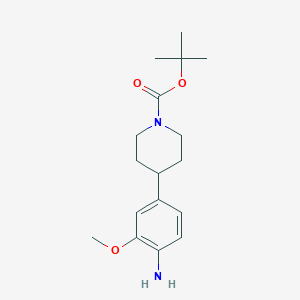

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate (CAS: 1089280-53-4) is a piperidine-derived compound with the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.4 g/mol . Its IUPAC name reflects its structural complexity: tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate. The SMILES notation (COC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C ) and InChIKey (IWKHHOSJKSVLCT-UHFFFAOYSA-N ) further define its atomic connectivity.

Key Structural Features:

- A piperidine ring substituted at the 4-position with a 4-amino-3-methoxyphenyl group.

- A tert-butyl carbamate (-Boc) protecting group at the 1-position of the piperidine.

- Functional groups: amino (-NH₂), methoxy (-OCH₃), and carboxylate ester.

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors. Its modular structure allows for derivatization, enabling targeted drug discovery efforts.

Historical Context and Discovery

The compound was first cataloged in PubChem in 2012, with synthetic routes emerging in subsequent years. Its development parallels advancements in focal adhesion kinase (FAK) inhibitor research, as evidenced by its prominence in patents such as WO2023160614A1 and CA2827172C. These patents highlight its role in optimizing drug candidates for cancer therapies, leveraging its ability to modulate protein-protein interactions.

Early synthesis methods involved palladium-catalyzed cross-coupling reactions, as demonstrated in a 2025 study where tert-butyl 4-(4-nitro-3-methoxyphenyl)piperidine-1-carboxylate was reduced to the target amine using hydrogen gas. This approach achieved an 81% yield, underscoring the compound’s synthetic accessibility.

Position in Organic Chemistry Research

This compound occupies a niche in medicinal and synthetic organic chemistry :

Medicinal Applications :

- FAK Inhibition : The compound’s piperidine core and aromatic substituents enhance binding to FAK’s ATP-binding pocket, making it a scaffold for anticancer agents.

- Kinase Selectivity : Modifications to its methoxy and amino groups improve selectivity against FLT3-ITD mutations in acute myeloid leukemia.

Synthetic Utility :

Industrial Relevance :

- Suppliers like Amadis Chemical and Bide Pharm list the compound for research use, emphasizing its demand in high-throughput screening.

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKHHOSJKSVLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725837 | |

| Record name | tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089280-53-4 | |

| Record name | tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Carbamate Formation

- Starting Materials: 4-(4-amino-3-methoxyphenyl)piperidine and tert-butyl chloroformate.

- Reaction Conditions: Controlled temperature and solvent environment to avoid side reactions.

- Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the carbamate linkage.

- Outcome: Selective protection of the piperidine nitrogen with a tert-butyl carbamate group, yielding this compound.

Suzuki-Miyaura Cross-Coupling Route (Indirect Synthesis)

A more versatile approach involves Suzuki-Miyaura coupling of a boronate ester derivative of the piperidine carboxylate with aryl halides:

- Key Reagents:

- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronate ester intermediate)

- 4-bromo-3-methoxyaniline or related aryl halides

- Catalysts: Palladium-based catalysts under inert atmosphere.

- Solvents: Ethyl acetate, water, brine washes, dried over sodium sulfate.

- Purification: Flash column chromatography.

- Yields: High isolated yields reported (50–98%) depending on substrate and conditions.

Detailed Reaction Parameters and Data

Chemical Reaction Analysis

- Oxidation: The compound can be oxidized with agents like potassium permanganate or chromium trioxide, but this is generally avoided during preparation to preserve functional groups.

- Reduction: Lithium aluminum hydride can reduce related functionalities if needed.

- Substitution: The amino group can undergo nucleophilic substitution with alkyl halides for further derivatization.

Notes on Purification and Resolution

- Chiral resolution using resolving agents such as benzenesulfonyl-D-PG or p-toluenesulfonyl-D-PG in aqueous alcoholic solvents has been reported for related tert-butyl piperidine carboxylates.

- The process involves salt formation, hydrolysis, pH adjustment, and crystallization steps to isolate optically pure compounds with yields around 85–91%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Carbamate Formation | 4-(4-amino-3-methoxyphenyl)piperidine + tert-butyl chloroformate | Simple, straightforward | Requires careful control to avoid side reactions |

| Suzuki-Miyaura Cross-Coupling | Boronate ester + aryl bromide, Pd catalyst | High yield, modular | Requires Pd catalyst, inert atmosphere |

| One-Pot Click Chemistry | Propioloylpiperidine + azides, CuI catalyst | Rapid, high purity | Not yet applied directly to target compound |

| Chiral Resolution | Resolving agents in aqueous alcoholic media | High enantiomeric purity | Multi-step, requires crystallization |

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Neuropharmacology

This compound has also shown promise in neuropharmacological studies. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

Pharmacological Studies

Analgesic Properties

In pharmacological research, this compound has been evaluated for its analgesic effects. Animal models have demonstrated that this compound can reduce pain sensitivity, indicating its potential use as a non-opioid analgesic. This is particularly relevant in the context of the opioid crisis, as there is a growing need for effective pain management alternatives .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are under investigation, with studies suggesting that it may inhibit pro-inflammatory cytokines. This effect could make it beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives and substituted phenols. Understanding these synthetic pathways is crucial for producing analogs with enhanced efficacy or reduced side effects .

Development of Analog Compounds

Researchers are exploring analogs of this compound to improve its pharmacological profile. Modifications to the piperidine ring or the phenolic moiety can lead to derivatives with enhanced biological activity or improved solubility, which is critical for drug formulation .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives

- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (AN-3821): The piperazine core introduces an additional nitrogen atom, altering hydrogen-bonding capacity and basicity compared to piperidine. This may enhance solubility in polar solvents but reduce membrane permeability . Key Difference: Piperazine’s conformational flexibility and dual nitrogen sites make it more versatile for interactions with biological targets.

Aromatic Substituent Variations

- Tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate :

- The dihydroxyphenyl group significantly enhances hydrophilicity, making this compound more water-soluble but less suited for blood-brain barrier penetration .

Biological Activity

Chemical Identity

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate, with the CAS number 1089280-53-4, is a synthetic compound belonging to the class of piperidine derivatives. Its molecular formula is CHNO, and it has a molecular weight of 306.41 g/mol. The compound features a tert-butyl group, an amino group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells .

Case Study: Cytotoxicity Assay

In a specific study, the compound was tested for its ability to inhibit cell proliferation in several cancer cell lines. The results demonstrated that at concentrations below 10 µM, the compound exhibited a mean IC value of approximately 92.4 µM against a panel of eleven cancer types, indicating moderate potency in inhibiting tumor growth .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key enzymes associated with cancer progression. For example, it has been suggested that similar compounds inhibit histone deacetylases (HDACs), which play crucial roles in the regulation of gene expression related to cancer cell survival and proliferation .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound may also possess anti-inflammatory capabilities. Compounds in this class have been noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes that are pivotal in the inflammatory process .

Table of Biological Activities

Pharmacokinetics

Studies on the pharmacokinetics of similar compounds indicate that they can exhibit metabolic stability in liver microsomes, suggesting a favorable profile for drug development . This stability is crucial for maintaining therapeutic levels in vivo.

Future Directions

Further research is warranted to explore the full potential of this compound as a therapeutic agent. Investigations into its selectivity for cancer cells versus normal cells could provide insights into minimizing side effects while maximizing therapeutic efficacy.

Q & A

Basic: What are the established synthetic routes for tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate, and what reagents/conditions are critical for its preparation?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Step 1 : Formation of the piperidine ring via cyclization reactions using tert-butyl carbamate derivatives.

- Step 2 : Introduction of the 4-amino-3-methoxyphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .

- Key reagents : Lithium aluminum hydride (LiAlH4) for reductions, sodium hydride (NaH) in dimethylformamide (DMF) for substitutions, and tert-butoxycarbonyl (Boc) protecting groups .

- Optimization : Reaction temperatures (often 80–110°C) and inert atmospheres (N2/Ar) are critical to avoid side reactions .

Basic: How is the structural integrity of this compound verified in experimental settings?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at C3, Boc protection at N1) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peaks matching CHNO) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Fire safety : CO or dry powder extinguishers; avoid water jets due to potential reactivity .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .

Advanced: How can researchers address data gaps in toxicity or ecological impact for this compound?

- In silico modeling : Tools like ECOSAR or TEST predict acute toxicity (e.g., LC for aquatic organisms) .

- Read-across methods : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate hazards .

- Tiered testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Advanced: What computational strategies enhance the design of derivatives with improved pharmacological activity?

- Quantum chemical calculations : DFT-based reaction path searches to predict regioselectivity in substitutions .

- Molecular docking : Screen interactions with targets (e.g., enzymes or receptors) using AutoDock Vina .

- Machine learning : Train models on existing SAR data to prioritize derivatives with optimal logP or binding affinities .

Advanced: How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .

- Purification : Gradient flash chromatography or recrystallization in ethyl acetate/hexane mixtures .

Advanced: How should contradictory data on acute toxicity (e.g., oral vs. dermal LD50) be resolved?

- Source evaluation : Cross-reference data from peer-reviewed studies (e.g., PubChem) over vendor-provided SDS .

- Experimental replication : Conduct OECD Guideline 423 (acute oral toxicity) or 402 (dermal absorption) assays under standardized conditions .

- Meta-analysis : Pool data from structurally analogous compounds to identify trends (e.g., tert-butyl groups reducing bioavailability) .

Advanced: What mechanistic studies are recommended to explore its potential as a kinase inhibitor?

- Enzyme assays : Measure IC values against kinase panels (e.g., EGFR, JAK2) using ADP-Glo™ kits .

- Cellular uptake studies : Fluorescently labeled derivatives to track intracellular localization .

- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Basic: What stability data exist for this compound under varying storage conditions?

- Thermal stability : Store at –20°C in amber vials; decomposition observed >40°C .

- Light sensitivity : Boc groups are UV-sensitive; use opaque containers .

- Humidity : Hygroscopic; store with desiccants (silica gel) to prevent hydrolysis .

Advanced: How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.